Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride
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Overview
Description
Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride is an organic compound with the molecular formula C11H12ClFO3. This compound is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride typically involves the esterification of 4-acetyl-3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-acetyl-3-fluorobenzoic acid.
Reduction: Formation of 4-(hydroxymethyl)-3-fluorophenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The acetyl and fluorophenyl groups are key functional moieties that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-fluorophenyl)acetate: Similar structure but lacks the acetyl group, leading to different chemical properties and reactivity.
Methyl 2-(4-acetylphenyl)acetate: Similar structure but lacks the fluorine atom, affecting its biological activity and chemical behavior.
Uniqueness
Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride is unique due to the presence of both the acetyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12ClFO3 |
---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
methyl 2-(4-acetyl-3-fluorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C11H11FO3.ClH/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2;/h3-5H,6H2,1-2H3;1H |
InChI Key |
CUXUXNNJUPWWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)OC)F.Cl |
Origin of Product |
United States |
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